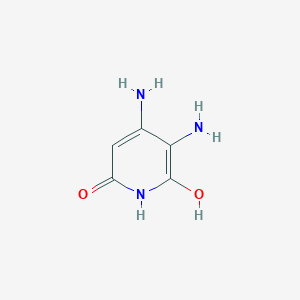
4,5-diamino-6-hydroxy-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-6-hydroxy-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C₅H₇N₃O₂. It is characterized by the presence of amino groups at positions 4 and 5, a hydroxyl group at position 6, and a pyridinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-6-hydroxy-1H-pyridin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized to achieve a high yield, often exceeding 90%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic hydrogenation and other standard organic synthesis techniques are likely employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diamino-6-hydroxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify the amino and hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyridinone derivatives.
Aplicaciones Científicas De Investigación
4,5-Diamino-6-hydroxy-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4,5-diamino-6-hydroxy-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dihydroxy-3,4-diaminopyridine
- 2,6-Dihydroxy-4,5-diaminopyridine
- 4,5-Diamino-6-hydroxypyrimidine
Uniqueness
4,5-Diamino-6-hydroxy-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
251450-62-1 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
4,5-diamino-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H7N3O2/c6-2-1-3(9)8-5(10)4(2)7/h1H,7H2,(H4,6,8,9,10) |
Clave InChI |
ZZBDRINEAAEJLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(NC1=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
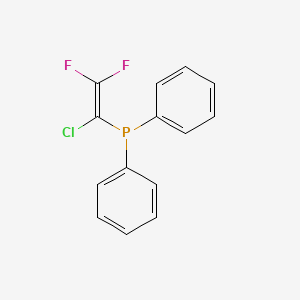
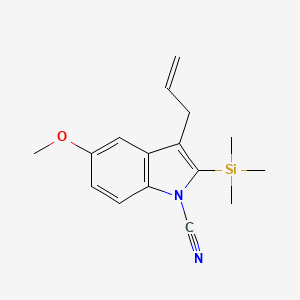

![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
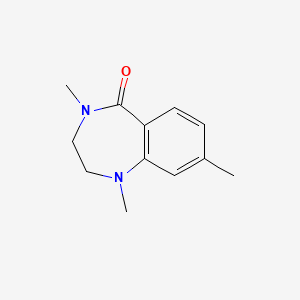
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
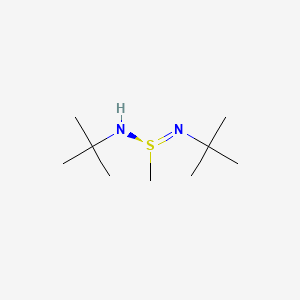
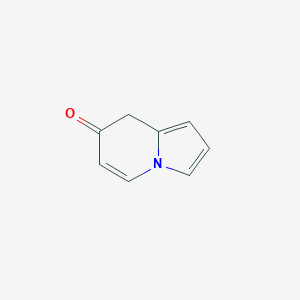

![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
